![molecular formula C28H28FN3O2S B2993918 N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide CAS No. 622802-72-6](/img/structure/B2993918.png)

N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

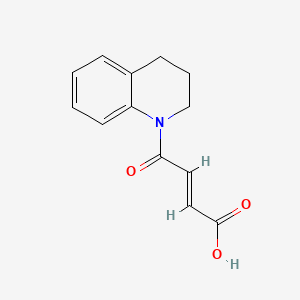

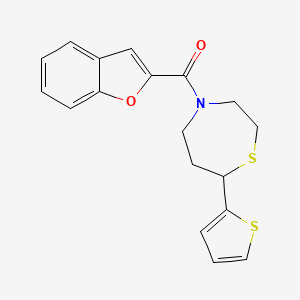

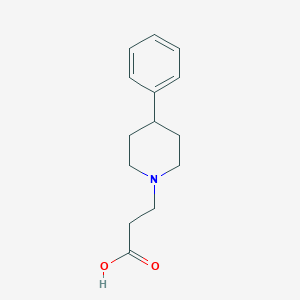

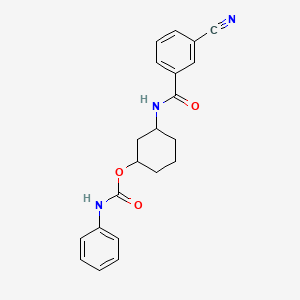

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used. For instance, the piperazine ring could potentially be formed through a reaction of a diamine with a dihalide . The thiophen and furan rings might be synthesized through a Paal-Knorr synthesis or similar method .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the piperazine ring is known to participate in reactions with carboxylic acids and acid chlorides to form amides . The thiophene and furan rings might undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

PET Imaging of Microglia

One significant application of related compounds is in Positron Emission Tomography (PET) imaging, particularly targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, a type of glial cell in the central nervous system. The study by Horti et al. (2019) developed [11C]CPPC, a PET radiotracer specific for CSF1R. This compound allows for the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in diseases like Alzheimer’s and Parkinson’s. The tracer shows promise for studying the immune environment in central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy (Horti et al., 2019).

Neuroinflammation Imaging

Lee et al. (2022) developed and evaluated a fluorine-18 labeled ligand, [18F]1, for PET imaging of CSF1R, highlighting its potential in neuroinflammation imaging. This study underscores the importance of CSF1R as a target for imaging neuroinflammation, which is crucial in neurodegenerative diseases such as Alzheimer’s disease. The specific binding of [18F]1 to CSF1R in models of neuroinflammation suggests its utility in diagnosing and understanding the progression of neurodegenerative diseases (Lee et al., 2022).

Inhibition of Met Kinase Superfamily

Another research focus is on inhibitors of the Met kinase superfamily, which are crucial in various cancers. Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a model of human gastric carcinoma, highlighting the therapeutic potential of these compounds in cancer treatment (Schroeder et al., 2009).

Antiviral and Antimicrobial Applications

Further research into furan-carboxamide derivatives reveals their potential as antiviral agents. Yongshi et al. (2017) synthesized a novel series of furan-carboxamide derivatives that showed potent inhibitory activity against the H5N1 influenza A virus. This highlights the potential of furan-carboxamide derivatives in developing new antiviral drugs, especially for combating lethal strains of influenza (Yongshi et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with theserotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes.

Mode of Action

Compounds with similar structures have been reported to act asantagonists at the 5-HT2A receptors . Antagonists work by binding to the receptor and blocking it, preventing it from activating in response to serotonin.

Biochemical Pathways

serotonin pathway . When the 5-HT2A receptor is blocked, it can lead to changes in these pathways, potentially affecting mood and other neurological functions .

Pharmacokinetics

In silico studies suggest that similar compounds are likely to have good oral bioavailability .

Result of Action

The antagonistic action on the 5-ht2a receptor can lead to a decrease in the activation of this receptor, potentially leading to changes in mood and other neurological functions .

Eigenschaften

IUPAC Name |

N-[3-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O2S/c1-19-20(2)35-28(30-27(33)24-9-6-18-34-24)25(19)26(21-10-12-22(29)13-11-21)32-16-14-31(15-17-32)23-7-4-3-5-8-23/h3-13,18,26H,14-17H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUIBDIZIUYANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4)NC(=O)C5=CC=CO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2993835.png)

![2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2993838.png)

![1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2993842.png)

![2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2993845.png)

![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)